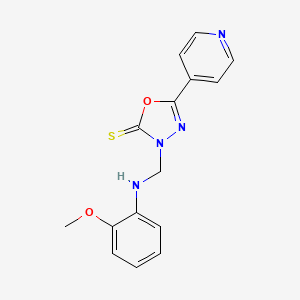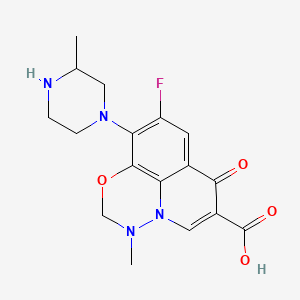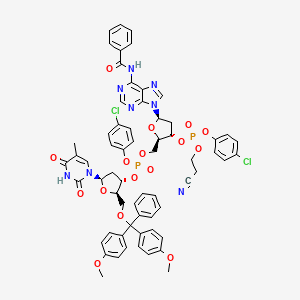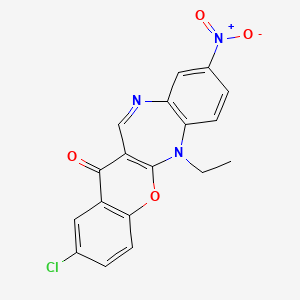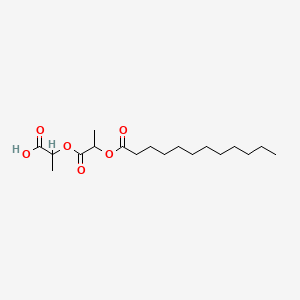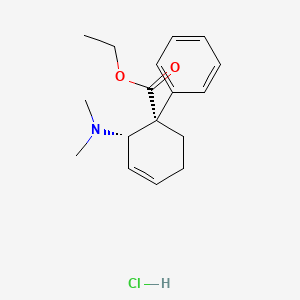
Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Clorhidrato de etil cis-2-(dimetilamino)-1-fenilciclohex-3-eno-1-carboxilato es un compuesto químico con una estructura compleja que incluye un anillo de ciclohexeno, un grupo dimetilamino y un grupo fenilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Clorhidrato de etil cis-2-(dimetilamino)-1-fenilciclohex-3-eno-1-carboxilato típicamente involucra múltiples pasos. Un método común incluye la reacción de un derivado de ciclohexeno con un grupo dimetilamino y un grupo fenilo bajo condiciones específicas. Las condiciones de reacción a menudo requieren el uso de catalizadores y solventes para facilitar la formación del producto deseado.
Métodos de Producción Industrial
En entornos industriales, la producción de este compuesto puede involucrar reacciones a gran escala con condiciones optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía son comunes en el proceso de producción industrial.
Análisis De Reacciones Químicas
Tipos de Reacciones
El Clorhidrato de etil cis-2-(dimetilamino)-1-fenilciclohex-3-eno-1-carboxilato puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar diferentes productos dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes formas reducidas.
Sustitución: El compuesto puede experimentar reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan a menudo.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en reacciones de sustitución, dependiendo del producto deseado.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El Clorhidrato de etil cis-2-(dimetilamino)-1-fenilciclohex-3-eno-1-carboxilato tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: El compuesto se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se está investigando para explorar sus posibles aplicaciones terapéuticas, incluido su uso como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de varios productos químicos y materiales.
Mecanismo De Acción
El mecanismo de acción del Clorhidrato de etil cis-2-(dimetilamino)-1-fenilciclohex-3-eno-1-carboxilato implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a receptores o enzimas, alterando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- Clorhidrato de etil cis-2-amino-1-ciclohexanocarboxilato
- Clorhidrato de etil cis-2-amino-1-ciclopentanocarboxilato
Singularidad
El Clorhidrato de etil cis-2-(dimetilamino)-1-fenilciclohex-3-eno-1-carboxilato es único debido a sus características estructurales específicas, incluida la presencia de un grupo dimetilamino y un grupo fenilo.
Propiedades
Número CAS |
20380-60-3 |
|---|---|
Fórmula molecular |
C17H24ClNO2 |
Peso molecular |
309.8 g/mol |
Nombre IUPAC |
ethyl (1S,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3;/h5-8,10-12,15H,4,9,13H2,1-3H3;1H/t15-,17-;/m0./s1 |
Clave InChI |
MUWDJVKYGSDUSH-NBLXOJGSSA-N |
SMILES isomérico |
CCOC(=O)[C@@]1(CCC=C[C@@H]1N(C)C)C2=CC=CC=C2.Cl |
SMILES canónico |
CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


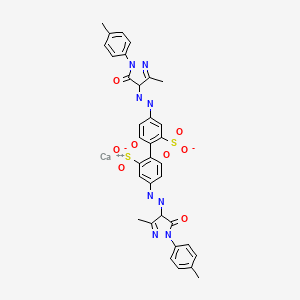

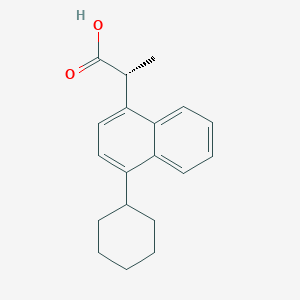

![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] hexanoate](/img/structure/B12729309.png)
